N-Methyl-2,2,2-trifluoroacetamide

Description

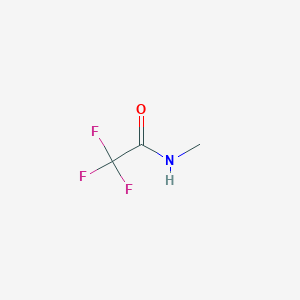

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO/c1-7-2(8)3(4,5)6/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNHBUQSOSYAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061153 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-06-5 | |

| Record name | N-Methyltrifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2,2,2-trifluoro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2,2,2-trifluoro-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2,2,2-trifluoro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2,2,2-trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-2,2,2-trifluoroacetamide (CAS 815-06-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2,2,2-trifluoroacetamide, with the CAS number 815-06-5, is a versatile chemical compound recognized for its unique molecular structure and broad utility across various scientific disciplines.[1] Its structure, featuring a trifluoromethyl group attached to an N-methylated amide, imparts valuable properties that make it a crucial intermediate and reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and experimental protocols, and key applications.

Chemical and Physical Properties

N-Methyl-2,2,2-trifluoroacetamide is a white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄F₃NO | [2] |

| Molecular Weight | 127.07 g/mol | [2] |

| CAS Number | 815-06-5 | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 49-51 °C | [1] |

| Boiling Point | 156-157 °C | [1] |

| Density | 1.3215 g/cm³ (estimate) | ChemBK |

| Solubility | Good solubility in polar organic solvents | ChemBK |

Spectroscopic Data

Mass Spectrometry

The electron ionization (EI) mass spectrum of N-Methyl-2,2,2-trifluoroacetamide is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern provides valuable information for its identification.

Table of Key Mass Spectrum Fragments:

| m/z | Ion Structure | Interpretation |

| 127 | [C₃H₄F₃NO]⁺ | Molecular Ion (M⁺) |

| 98 | [C₂H₄F₂NO]⁺ | Loss of a fluorine atom |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 58 | [C₂H₄NO]⁺ | McLafferty rearrangement product |

| 30 | [CH₄N]⁺ | Methylamine fragment |

Data sourced from NIST Chemistry WebBook.[2]

Infrared (IR) Spectroscopy

The IR spectrum of N-Methyl-2,2,2-trifluoroacetamide displays characteristic absorption bands corresponding to its functional groups.

Table of Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~2950 | C-H Stretch | Methyl group |

| ~1730 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

| ~1200-1100 | C-F Stretch | Trifluoromethyl group |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Methyl-2,2,2-trifluoroacetamide.

Table of Predicted NMR Chemical Shifts:

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~2.9 | Doublet | ~5 | N-CH₃ |

| ¹H | ~7.5 | Broad Singlet | - | N-H |

| ¹³C | ~26 | Singlet | - | N-CH₃ |

| ¹³C | ~116 | Quartet | ~288 | CF₃ |

| ¹³C | ~157 | Quartet | ~37 | C=O |

| ¹⁹F | ~ -76 | Singlet | - | CF₃ |

Note: Predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.

Synthesis Protocols

Synthesis from Trifluoroacetamide and Methyl Iodide

This method involves the N-methylation of trifluoroacetamide using methyl iodide in the presence of a base.

Experimental Protocol:

-

Dissolve trifluoroacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 1.0 eq) portion-wise to the solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (MeI, 1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane (DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

Spectral data for "N-Methyl-2,2,2-trifluoroacetamide" (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Methyl-2,2,2-trifluoroacetamide, a compound of interest in various chemical and pharmaceutical research domains. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in drug development and other scientific endeavors.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of N-Methyl-2,2,2-trifluoroacetamide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2.92 | Doublet | 4.8 | N-CH₃ |

| 7.5 (approx.) | Broad Singlet | - | NH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 26.5 | N-CH₃ |

| 115.8 (quartet, J ≈ 288 Hz) | CF₃ |

| 157.5 (quartet, J ≈ 37 Hz) | C=O |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | N-H Stretch |

| 1720-1740 | Strong | C=O Stretch (Amide I) |

| 1540-1560 | Medium | N-H Bend (Amide II) |

| 1100-1300 | Strong | C-F Stretch |

Mass Spectrometry (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 127 | 45 | [M]⁺ (Molecular Ion) |

| 98 | 100 | [M - CHO]⁺ |

| 69 | 55 | [CF₃]⁺ |

| 58 | 95 | [CH₃NCO]⁺ |

Experimental Protocols

The spectral data presented in this guide were obtained using standard analytical techniques. The following sections detail the general methodologies employed for each spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of N-Methyl-2,2,2-trifluoroacetamide was prepared in a suitable deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. For ¹H NMR, standard pulse sequences were used to acquire the spectra, and for ¹³C NMR, proton-decoupled spectra were obtained to simplify the signals to singlets for each unique carbon atom, except for the CF₃ and C=O carbons which exhibit splitting due to coupling with fluorine.

Infrared (IR) Spectroscopy

The infrared spectrum of solid N-Methyl-2,2,2-trifluoroacetamide was typically obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground sample was intimately mixed with dry KBr powder and pressed into a thin, transparent pellet. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the standard mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral analysis was performed using an electron ionization (EI) source coupled to a mass analyzer. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This process resulted in the formation of a molecular ion and various fragment ions, which were then separated by the mass analyzer based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like N-Methyl-2,2,2-trifluoroacetamide.

Caption: General workflow for spectral analysis.

"N-Methyl-2,2,2-trifluoroacetamide" molecular weight and formula

For researchers and drug development professionals, N-Methyl-2,2,2-trifluoroacetamide is a compound of interest with specific physicochemical properties. This technical overview provides its fundamental molecular data.

Molecular Formula and Weight

The foundational quantitative data for N-Methyl-2,2,2-trifluoroacetamide is its molecular formula and weight. These values are crucial for stoichiometric calculations in experimental protocols and for the interpretation of analytical data.

| Property | Value |

| Molecular Formula | C₃H₄F₃NO[1][2][3] |

| Molecular Weight | 127.07 g/mol [1][2] |

| or 127.0652 g/mol [3] |

This document is intended to provide the core, publicly available data for N-Methyl-2,2,2-trifluoroacetamide. The generation of in-depth, novel experimental protocols, signaling pathway diagrams, and comprehensive whitepapers requires extensive laboratory work and is beyond the scope of this informational service.

References

The Dawn of a New Amide: Unearthing the Discovery and Early Research of Trifluoroacetamides

A deep dive into the foundational mid-20th century research that introduced trifluoroacetamides to the world of chemistry, detailing the pioneering synthetic methods, initial characterization, and early explorations into their utility. This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive look at the origins of this important functional group.

The story of trifluoroacetamides begins in the post-war era of burgeoning organofluorine chemistry. The unique properties imparted by the trifluoromethyl group spurred investigations into its incorporation into various organic scaffolds. It was within this context that the first systematic synthesis and characterization of trifluoroacetamides were reported.

The Genesis: Bourne and Tatlow's Pioneering Synthesis

The first comprehensive study on the synthesis of trifluoroacetyl derivatives of amines was published in 1952 by E. J. Bourne, S. H. Henry, C. E. M. Tatlow, and J. C. Tatlow.[1] Their work, detailed in the Journal of the Chemical Society, laid the groundwork for the preparation of a wide range of N-substituted trifluoroacetamides. The primary method developed involved the acylation of primary and secondary amines using trifluoroacetic anhydride.

This seminal work established a reliable and straightforward method for the formation of the trifluoroacetamide linkage, opening the door for further investigation into the properties and applications of this novel class of compounds.

Experimental Protocols from the Dawn of Trifluoroacetamide Chemistry

The methodologies employed by these early pioneers were foundational. Below are detailed protocols based on their published work.

General Procedure for the Trifluoroacetylation of Amines with Trifluoroacetic Anhydride (Bourne et al., 1952)

To a solution of the primary or secondary amine in a suitable inert solvent (such as diethyl ether or benzene), an equimolar amount of trifluoroacetic anhydride was added dropwise with cooling. The reaction mixture was then stirred for a period at room temperature or with gentle heating, depending on the reactivity of the amine. The resulting trifluoroacetamide was typically isolated by removal of the solvent and purification by distillation or recrystallization.

Expanding the Synthetic Toolkit: Early Innovations

Following the initial discoveries, other researchers began to explore alternative methods for the synthesis of trifluoroacetamides, seeking milder conditions and broader substrate scopes.

In 1955, M. Calvin and his colleagues introduced S-ethyl trifluorothioacetate as an effective reagent for the acylation of amines. This development provided a valuable alternative to the highly reactive trifluoroacetic anhydride.

A significant advancement in the application of trifluoroacetamides came in 1956 from the work of F. Weygand and E. Geiger, who reported on the use of the trifluoroacetyl group as a protective group for amino acids and in peptide synthesis. This research demonstrated the utility of trifluoroacetamides in the burgeoning field of peptide chemistry.

Early Physicochemical Characterization

Initial studies on trifluoroacetamides focused on determining their basic physical properties. These early characterizations were crucial for identifying and purifying these novel compounds. The data from these foundational studies are summarized below.

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| Trifluoroacetamide | C₂H₂F₃NO | - | - |

| N-Phenyltrifluoroacetamide | C₈H₆F₃NO | 84-85 | - |

| N-Methyltrifluoroacetamide | C₃H₄F₃NO | - | 118-119 |

| N,N-Dimethyltrifluoroacetamide | C₄H₆F₃NO | - | 134-135 |

Note: Data extracted from early publications. Some data points, such as the melting point of the parent trifluoroacetamide, were not reported in the initial studies reviewed.

Early Biological Investigations: A Nascent Field

The biological activities of organofluorine compounds were a subject of growing interest in the mid-20th century. While the primary focus of the initial research on trifluoroacetamides was on their synthesis and chemical properties, the potential for biological applications was recognized. The first investigations into the biological effects of trifluoromethyl-containing compounds date back to the work of F. Lehmann in 1927.[2] However, specific, in-depth biological studies on the newly synthesized trifluoroacetamides from the 1950s are not extensively detailed in the initial chemical literature. The early focus remained on the fundamental chemistry and potential as synthetic intermediates and protecting groups.

Visualizing the Core Synthesis

The fundamental reaction for the synthesis of trifluoroacetamides as established by early researchers can be visualized as a straightforward workflow.

This early research into the discovery and synthesis of trifluoroacetamides laid a critical foundation for the extensive role these compounds now play in medicinal chemistry, materials science, and as indispensable tools in organic synthesis. The pioneering work of chemists in the 1950s truly opened the door to a new and versatile class of amides.

References

A Theoretical Examination of N-Methyl-2,2,2-trifluoroacetamide Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2,2,2-trifluoroacetamide (MTFA) is a fluorinated amide of significant interest in organic synthesis and pharmaceutical development. Its unique chemical properties, imparted by the presence of a highly electronegative trifluoromethyl group, distinguish its reactivity from non-fluorinated analogues. This technical guide provides an in-depth analysis of the reactivity of MTFA, with a strong emphasis on the theoretical and computational studies that elucidate its reaction mechanisms. Understanding these theoretical underpinnings is crucial for predicting reaction outcomes, optimizing synthetic protocols, and designing novel molecules in the field of drug discovery. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes complex chemical processes to offer a comprehensive resource for researchers.

Molecular Structure and Physicochemical Properties

N-Methyl-2,2,2-trifluoroacetamide possesses a simple yet functionally rich structure. The core of its reactivity lies in the interplay between the amide functional group and the electron-withdrawing trifluoromethyl (-CF3) group. The -CF3 group significantly influences the electronic environment of the adjacent carbonyl carbon, making it highly electrophilic. Theoretical models, such as Density Functional Theory (DFT), are instrumental in mapping the electron density and predicting the molecule's behavior in chemical reactions.

Table 1: Physicochemical Properties of N-Methyl-2,2,2-trifluoroacetamide

| Property | Value | Reference |

| CAS Number | 815-06-5 | [1][2][3] |

| Molecular Formula | C3H4F3NO | [2][3] |

| Molecular Weight | 127.07 g/mol | [2] |

| Melting Point | 49-51 °C | [1] |

| Boiling Point | 156-157 °C | [1] |

| SMILES | CNC(=O)C(F)(F)F | [2] |

| InChIKey | IQNHBUQSOSYAJU-UHFFFAOYSA-N | [2][4] |

Theoretical and Computational Methodologies

Modern computational chemistry provides powerful tools for investigating reaction mechanisms at the molecular level. For a molecule like N-Methyl-2,2,2-trifluoroacetamide, these methods can predict reaction pathways, transition state energies, and kinetic parameters, offering insights that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT): A significant portion of theoretical studies on molecular reactivity relies on DFT.[5] This quantum mechanical modeling method is used to investigate the electronic structure of many-body systems.[5] DFT is particularly effective for calculating properties like molecular geometries, vibrational frequencies, and reaction barriers, providing a balance between accuracy and computational cost.[5][6] Best-practice protocols in DFT involve careful selection of functionals and basis sets to accurately model the chemical system of interest.[6]

Caption: General workflow for computational analysis of molecular reactivity.

Reactivity Analysis

The reactivity of N-Methyl-2,2,2-trifluoroacetamide is dominated by the electrophilicity of its carbonyl carbon and the stability of the trifluoroacetamide group.

Hydrolysis

The hydrolysis of amides is a fundamental reaction, and for MTFA, it is influenced by the -CF3 group. Theoretical studies can model the reaction under neutral, acidic, and basic conditions. The generally accepted mechanism involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.[7]

The rate of hydrolysis is dependent on pH. In alkaline environments, the pyrimidine ring of similar compounds has been shown to undergo cleavage.[8] While specific kinetic data for MTFA is sparse in the provided results, studies on related compounds like N-methyl-2,4-dithiophenobarbital show that hydrolysis follows pseudo-first-order kinetics, with a catalytic effect from OH⁻ ions.[8] The presence of a methyl group on the nitrogen has been observed to increase the durability and stability of the compound against hydrolysis compared to its non-methylated counterpart.[8]

Caption: Simplified mechanism of base-catalyzed amide hydrolysis.

Nucleophilic Reactions

The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of MTFA highly susceptible to nucleophilic attack. This is a key aspect of its utility in synthesis. Computational studies can map the potential energy surface for the approach of a nucleophile, identifying the activation barrier for the reaction.

Theoretical models help in understanding whether the reaction proceeds through an Sₙ1 or Sₙ2-like pathway, which is crucial for predicting stereochemical outcomes in more complex systems.[9] The choice of solvent can also play a critical role, with nonpolar solvents often favoring Sₙ2 products.[9]

Caption: General pathway for nucleophilic attack on the MTFA carbonyl group.

Electrophilic Reactions

Electrophilic attack on N-Methyl-2,2,2-trifluoroacetamide is less common due to the deactivating effect of the -CF3 group, which reduces the electron density on the amide nitrogen and oxygen atoms. However, protonation at the carbonyl oxygen is a key step in acid-catalyzed hydrolysis. Molecular electrostatic potential (MEP) maps, generated from DFT calculations, can visually represent the electron-rich and electron-poor regions of the molecule, thereby predicting the most probable sites for electrophilic interaction.[5]

In the context of electrophilic additions to alkenes, the reaction proceeds via the formation of the more stable carbocation intermediate (Markovnikov's Rule).[10][11] While MTFA itself does not have a double bond for such additions, the principles of electrophilic interaction with its lone pairs can be understood through similar theoretical frameworks.

Thermal Decomposition

Understanding the thermal stability and decomposition pathways of MTFA is critical for its safe handling and application in high-temperature reactions. Computational chemistry can model the homolytic and heterolytic bond cleavages that may occur at elevated temperatures. By calculating the bond dissociation energies and the energies of potential decomposition products, a theoretical decomposition mechanism can be proposed. For instance, studies on the thermal decomposition of other organic molecules have successfully used computational analysis to identify co-eluting fragment sources and kinetically favored pathways.[12] While specific studies on MTFA are not detailed, the decomposition of related compounds like N-methyl-2-pyrrolidone is known to be significant at high temperatures.[13]

Applications in Drug Development and Synthesis

The reactivity profile of N-Methyl-2,2,2-trifluoroacetamide makes it a valuable compound in several applications:

-

Synthetic Intermediate: It serves as a building block for introducing the trifluoroacetyl moiety into larger, more complex molecules, which is a common strategy in the synthesis of pharmaceuticals and agrochemicals.[1]

-

Derivatizing Agent: Although its silylated derivative, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is more commonly mentioned, the underlying chemistry is relevant.[14][15][16] Derivatization is used to increase the volatility and thermal stability of polar compounds for analysis by gas chromatography/mass spectrometry (GC/MS).[16][17] A theoretical understanding of the derivatization reaction helps in optimizing conditions for quantitative analysis.

Experimental Protocols

Synthesis of N-Methyl-2,2,2-trifluoroacetamide

A representative synthesis involves the reaction of trifluoroacetamide with a methylating agent in the presence of a base.[1]

Protocol:

-

Dissolve trifluoroacetamide (0.63 mmol) in anhydrous tetrahydrofuran (THF) (2 mL) and cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH) (60% dispersion in mineral oil, 0.63 mmol) portion-wise to the stirred solution.

-

Add methyl iodide (MeI) (0.94 mmol) dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction for completion (e.g., by TLC).

-

Remove the THF by rotary evaporation.

-

Dilute the residue with water and extract the product with dichloromethane (CH₂Cl₂).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution and purify the crude product by silica gel chromatography to afford N-Methyl-2,2,2-trifluoroacetamide.[1]

Caption: Workflow for the synthesis of N-Methyl-2,2,2-trifluoroacetamide.

Conclusion

Theoretical and computational studies provide indispensable insights into the reactivity of N-Methyl-2,2,2-trifluoroacetamide. The strong electron-withdrawing effect of the trifluoromethyl group governs its chemistry, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, while deactivating the molecule toward most electrophiles. Computational methods like DFT allow for the detailed exploration of reaction mechanisms, including hydrolysis and thermal decomposition, by modeling transition states and calculating activation energies. This theoretical understanding is paramount for the rational design of synthetic routes and for optimizing the application of this versatile compound in drug development and analytical chemistry. The synergy between theoretical prediction and experimental validation will continue to drive innovation in the application of fluorinated compounds.

References

- 1. N-Methyl-2,2,2-trifluoroacetamide | 815-06-5 [chemicalbook.com]

- 2. chemeo.com [chemeo.com]

- 3. Acetamide, 2,2,2-trifluoro-N-methyl- [webbook.nist.gov]

- 4. N-Methyl-2,2,2-trifluoroacetamide(815-06-5) IR Spectrum [chemicalbook.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 8. researchgate.net [researchgate.net]

- 9. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Unraveling the thermal decomposition and chemical ionization of methionine using ion mobility spectrometry and computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone - Google Patents [patents.google.com]

- 14. N-methyl-N-(trimethylsilyl)trifluoroacetamide | C6H12F3NOSi | CID 32510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. chemimpex.com [chemimpex.com]

- 17. N-メチル-N-(トリメチルシリル)トリフルオロアセトアミド derivatization grade (GC derivatization), LiChropur™, ≥98.5% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Hazards and Safety Precautions for N-Methyl-2,2,2-trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of N-Methyl-2,2,2-trifluoroacetamide (CAS No. 815-06-5). The information is intended to support safe laboratory and manufacturing practices for professionals in research, development, and pharmaceutical sciences.

Chemical and Physical Properties

N-Methyl-2,2,2-trifluoroacetamide is a fluorinated amide used as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 815-06-5 |

| Molecular Formula | C₃H₄F₃NO[1] |

| Molecular Weight | 127.07 g/mol |

| Appearance | White to almost white powder or crystalline solid[2][3] |

| Melting Point | 49-51 °C |

| Boiling Point | 156-157 °C |

| Flash Point | 74 °C (165.2 °F) - closed cup |

| Solubility | Soluble in polar organic solvents like acetone and ethanol[2] |

Hazard Identification and Classification

N-Methyl-2,2,2-trifluoroacetamide is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory tract irritation.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |

Experimental Protocols for Hazard Determination

The hazard classifications for skin and eye irritation are typically determined using standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific experimental reports for N-Methyl-2,2,2-trifluoroacetamide are not publicly available, the methodologies likely followed are outlined below.

Skin Irritation Testing (Based on OECD Test Guideline 439)

This in vitro test method uses reconstructed human epidermis (RhE) models to assess the potential of a chemical to cause skin irritation.[5][6]

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated to ensure tissue viability.

-

Chemical Application: A precise amount of the test substance (N-Methyl-2,2,2-trifluoroacetamide) is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period, typically around 60 minutes.

-

Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface, and the tissues are transferred to fresh medium for a post-incubation recovery period (e.g., 42 hours).

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored formazan salt, which is then extracted and quantified spectrophotometrically.

-

Classification: A substance is identified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to negative controls.[5]

Eye Irritation Testing (Based on OECD Test Guideline 496)

This in vitro macromolecular test method is designed to identify chemicals that can cause serious eye damage or those that do not require classification for eye irritation.[7]

Methodology:

-

Principle: The test is based on the principle that corneal irritation is related to the denaturation and disruption of corneal proteins.[7]

-

Procedure: The test chemical is brought into contact with a macromolecular reagent that mimics corneal proteins.

-

Measurement: Changes in the conformation of the protein reagent are measured quantitatively.

-

Classification: The degree of protein denaturation allows for the classification of the chemical's eye irritation potential. A positive result in this type of assay can identify substances likely to cause severe eye damage (UN GHS Category 1), while a negative result can identify substances not requiring classification for eye irritation (UN GHS No Category).[7]

Health Effects and First Aid Measures

The primary health risks associated with N-Methyl-2,2,2-trifluoroacetamide are its irritant properties. The following diagram illustrates the potential routes of exposure and the recommended first aid response.

References

- 1. Sodium Hydrogen Carbonate for Lab Use, High Purity 99.99% at Best Price [alphachemikaindia.com]

- 2. Wholesale N-methyl-2,2,2-trifluoroacetamide CAS:815-06-5 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 3. N-Methyl-2,2,2-trifluoroacetamide | 815-06-5 [chemicalbook.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. x-cellr8.com [x-cellr8.com]

- 6. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 7. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]

Methodological & Application

Application Notes and Protocols: N-Methyl-2,2,2-trifluoroacetamide in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of the trifluoroacetyl (Tfa) group for amine protection in peptide synthesis, with a specific focus on its N-methylated analogue, N-Methyl-2,2,2-trifluoroacetamide. While the direct use of N-Methyl-2,2,2-trifluoroacetamide as a protecting group is not extensively documented, this guide offers protocols for the related and well-established trifluoroacetyl (Tfa) group and proposes a potential synthetic application for its N-methylated counterpart based on current literature.

Introduction to Trifluoroacetamide Protection in Peptide Synthesis

The trifluoroacetyl (Tfa) group serves as a valuable amine protecting group in solid-phase peptide synthesis (SPPS). It offers orthogonality to common protecting groups like Fmoc and Boc, allowing for selective deprotection strategies. The Tfa group is notably stable under acidic conditions used for Boc removal and basic conditions for Fmoc removal, providing flexibility in synthetic design. Its removal is typically achieved under reductive conditions, most commonly with sodium borohydride.

A key application of the Tfa protecting group is to facilitate site-specific N-methylation of the peptide backbone, a modification known to enhance the pharmacokinetic properties of peptide drugs.

Synthesis of N-Trifluoroacetylated Amino Acids

The introduction of the trifluoroacetyl group onto the N-terminus of an amino acid can be achieved efficiently.

Protocol 1: Solution-Phase Synthesis of N-Tfa-Amino Acids

This protocol describes the synthesis of N-trifluoroacetylated amino acids for subsequent use in solid-phase peptide synthesis.

| Step | Reagent/Parameter | Specification | Duration | Yield |

| 1 | Amino Acid | 1 equivalent | - | >99%[1] |

| 2 | Solvent | Methanol and Triethylamine | - | |

| 3 | Trifluoroacetylating Agent | Ethyl trifluoroacetate (slow addition) | - | |

| 4 | Reaction Time | - | 3 hours[1] | |

| 5 | Work-up | Liquid-liquid extraction | - |

On-Resin N-Terminal Trifluoroacetylation

Protecting the N-terminal amine of a resin-bound peptide with a trifluoroacetyl group can be performed directly on the solid support.

Protocol 2: On-Resin N-Terminal Trifluoroacetylation

| Step | Reagent | Equivalents | Solvent | Duration |

| 1 | Deprotected Resin-Bound Peptide | 1 | - | - |

| 2 | Base | DBU | 12 | Minimal DMF |

| 3 | Trifluoroacetylating Agent | Ethyl trifluoroacetate (ETFA) | 10 | 60 minutes |

| 4 | Washing | DMF, DCM | - | - |

Note: The reaction time can be reduced to ten minutes with the use of a microwave reactor.

Deprotection of the N-Trifluoroacetyl Group

The removal of the Tfa group is a critical step and is typically achieved under mild reductive conditions.

Protocol 3: Deprotection of N-Tfa Group

| Step | Reagent | Solvent | Duration |

| 1 | N-Tfa Protected Peptide (resin-bound) | - | - |

| 2 | Reducing Agent | Excess Sodium Borohydride (NaBH4) | THF/Ethanol (1:1 v/v) |

| 3 | Washing | - | - |

Table 1: Summary of Quantitative Data for Tfa Protection and Deprotection

| Process | Key Reagents | Duration | Yield | Citation |

| Solution-Phase N-Tfa-Amino Acid Synthesis | Ethyl trifluoroacetate, TEA, Methanol | 3 hours | >99% | [1] |

| On-Resin N-Terminal Trifluoroacetylation | ETFA, DBU, DMF | 60 minutes | - | |

| N-Tfa Deprotection | Sodium Borohydride, THF/Ethanol | < 60 minutes | - | [1] |

Proposed Application of N-Methyl-2,2,2-trifluoroacetamide: Site-Specific N-Methylation

While not a conventional protecting group, N-Methyl-2,2,2-trifluoroacetamide can be conceptualized as a reagent for the introduction of an N-methylated amino acid residue during peptide synthesis. The strategy would involve the synthesis of N-methyl-N-trifluoroacetyl amino acids for use in coupling reactions.

Hypothetical Workflow for Incorporating an N-Methylated Amino Acid:

-

Synthesis of N-Methyl-N-Tfa-Amino Acid: Synthesize the desired amino acid derivative protected with both an N-methyl and an N-trifluoroacetyl group.

-

Coupling: Couple the synthesized N-methyl-N-Tfa-amino acid to the resin-bound peptide using standard coupling reagents.

-

Deprotection: Following peptide elongation, the Tfa group on the N-methylated residue would be removed simultaneously with other side-chain protecting groups during the final cleavage and deprotection step, or selectively if orthogonal protection is employed.

Stability and Orthogonality

The trifluoroacetyl group exhibits excellent stability and orthogonality, making it a versatile tool in complex peptide synthesis.

Table 2: Stability of the Trifluoroacetyl Group

| Condition | Stability |

| Acidic (e.g., TFA for Boc deprotection) | Stable |

| Basic (e.g., Piperidine for Fmoc deprotection) | Stable |

| Reductive (e.g., NaBH4) | Labile[1] |

The Tfa group is orthogonal to other common amine protecting groups such as Fmoc, Boc, and Dde.[1]

Visualizing the Workflow

Diagram 1: On-Resin N-Terminal Trifluoroacetylation Workflow

Caption: Workflow for on-resin N-terminal trifluoroacetylation.

Diagram 2: N-Trifluoroacetyl Group Deprotection Workflow

Caption: Workflow for the deprotection of the N-Tfa group.

Diagram 3: Orthogonality of the Trifluoroacetyl Group

Caption: Orthogonality of the Tfa protecting group.

References

Application Notes and Protocols for the Use of N-Methyl-2,2,2-trifluoroacetamide Derivatives in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of the trifluoroacetyl (Tfa) group, derived from reagents like N-Methyl-2,2,2-trifluoroacetamide, in solid-phase peptide synthesis (SPPS). The primary applications detailed herein are its use as an N-terminal protecting group to facilitate site-specific peptide modifications and as a component of specialized capping agents.

I. Application: N-Terminal Protection for Site-Specific N-Methylation

A significant application of the trifluoroacetyl group in SPPS is to serve as a temporary N-terminal protecting group to enable selective N-methylation of the peptide backbone.[1][2][3] This modification is of high interest in drug development as N-methylated peptides can exhibit improved pharmacokinetic properties, such as increased metabolic stability and cell permeability.

The trifluoroacetamide (Tfa) group is orthogonal to many standard protecting groups used in both Boc- and Fmoc-based SPPS.[4] It is stable under the acidic conditions used to remove Boc, Trt, and Pbf groups, while it can be selectively removed under mild basic conditions or, more notably for this application, by reduction.[3][4]

A key advantage of using the N-terminal trifluoroacetamide is its ability to facilitate selective N-methylation via the Mitsunobu reaction on the solid support.[2][3]

Experimental Workflow for N-Terminal Trifluoroacetylation and N-Methylation

References

- 1. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 2. [PDF] Selective, on-resin N-methylation of peptide N-trifluoroacetamides. | Semantic Scholar [semanticscholar.org]

- 3. Selective, on-resin N-methylation of peptide N-trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes: N-Methyl-2,2,2-trifluoroacetamide as a Trifluoroacetylating Reagent for Carbohydrates

Introduction

N-Methyl-2,2,2-trifluoroacetamide is a specialized chemical reagent utilized for the trifluoroacetylation of active hydrogen-containing functional groups, such as hydroxyl groups found in carbohydrates. This process, known as derivatization, is a critical step in analytical workflows, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. The introduction of trifluoroacetyl groups enhances the volatility and thermal stability of otherwise non-volatile carbohydrates, enabling their separation and detection in the gas phase. The electron-withdrawing nature of the trifluoroacetyl group also improves chromatographic resolution and detection sensitivity.

Principle of Trifluoroacetylation

The trifluoroacetylation of carbohydrates involves the reaction of the hydroxyl groups (-OH) on the sugar molecule with N-Methyl-2,2,2-trifluoroacetamide. This reaction results in the formation of trifluoroacetate esters (-OCOCF₃) and N-methylacetamide as a byproduct. The derivatization proceeds until all accessible hydroxyl groups are substituted, leading to a per-trifluoroacetylated carbohydrate derivative. These derivatives are significantly more volatile and less polar than the parent sugars, making them amenable to GC analysis. While specific studies on N-Methyl-2,2,2-trifluoroacetamide for this purpose are limited, the principles are based on well-established reactions with similar reagents like N-methyl-bis(trifluoroacetamide) (MBTFA).[1][2]

Applications in Research and Development

The use of N-Methyl-2,2,2-trifluoroacetamide as a trifluoroacetylating reagent for carbohydrates finds applications in various fields:

-

Metabolomics: Derivatization is essential for the analysis of sugar profiles in biological samples, aiding in the study of metabolic pathways and disease biomarkers.

-

Food Science: Analysis of mono- and disaccharides in food products for quality control and nutritional labeling.

-

Pharmaceutical Development: Characterization of carbohydrate-based drugs and excipients.

-

Biofuel Research: Quantification of monosaccharides released from lignocellulosic biomass during hydrolysis.

Advantages of Trifluoroacetylation

-

Increased Volatility: Trifluoroacetylated carbohydrates are highly volatile, allowing for their analysis by GC.[1][2]

-

Enhanced Thermal Stability: The derivatives are stable at the high temperatures used in GC injectors and columns.

-

Improved Chromatographic Separation: The derivatized sugars exhibit better peak shapes and resolution on common GC columns.

-

Sensitive Detection: The presence of fluorine atoms enhances the response of electron capture detectors (ECD) and provides characteristic fragmentation patterns in mass spectrometry.

Experimental Protocols

Note: The following protocols are generalized based on procedures for similar trifluoroacetylating reagents, such as MBTFA and Trifluoroacetic Anhydride (TFAA), due to the limited availability of specific protocols for N-Methyl-2,2,2-trifluoroacetamide in the reviewed literature. Researchers should optimize these conditions for their specific carbohydrate samples and analytical instrumentation.

Protocol 1: Trifluoroacetylation of Monosaccharides for GC-MS Analysis

Objective: To prepare volatile trifluoroacetyl derivatives of monosaccharides for qualitative and quantitative analysis by GC-MS.

Materials:

-

N-Methyl-2,2,2-trifluoroacetamide

-

Pyridine (anhydrous)

-

Monosaccharide standard(s) (e.g., glucose, fructose, galactose)

-

Sample containing monosaccharides (e.g., hydrolyzed biomass, food extract)

-

Reacti-Vials™ or other suitable reaction vials with screw caps and septa

-

Heating block or oven

-

Vortex mixer

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the carbohydrate sample or standard into a clean, dry reaction vial.

-

If the sample is in solution, evaporate the solvent completely under a stream of nitrogen. It is crucial that the sample is anhydrous.

-

-

Derivatization Reaction:

-

Add 100 µL of anhydrous pyridine to the vial to dissolve the carbohydrate.

-

Add 100 µL of N-Methyl-2,2,2-trifluoroacetamide to the solution.

-

Tightly cap the vial and vortex thoroughly to ensure complete mixing.

-

Heat the reaction mixture at 70°C for 30 minutes. For more complex or less soluble sugars, the reaction time may be extended up to 1 hour.[1]

-

-

Sample Analysis:

-

Cool the vial to room temperature.

-

The sample is now ready for injection into the GC-MS.

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC-MS Conditions (Example):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

-

Injector Temperature: 250°C

-

Oven Program: 80°C hold for 2 min, ramp to 280°C at 5°C/min, hold for 5 min

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

MS Transfer Line: 280°C

-

Ion Source: 230°C

-

Scan Range: m/z 50-600

Protocol 2: Bulk Trifluoroacetylation of a Polysaccharide for Structural Analysis

Objective: To fully trifluoroacetylate a polysaccharide for subsequent analysis, such as determination of glycosidic linkages. This protocol is adapted from a procedure using TFAA.[3]

Materials:

-

N-Methyl-2,2,2-trifluoroacetamide

-

Polysaccharide sample (e.g., cellulose, starch)

-

Anhydrous solvent (e.g., pyridine or N,N-dimethylformamide)

-

Reaction flask with a stirrer and condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Rotary evaporator

Procedure:

-

Sample Preparation:

-

Dry the polysaccharide sample under vacuum at 60°C for at least 4 hours to remove any residual water.

-

Add a precisely weighed amount of the dried polysaccharide (e.g., 500 mg) to a dry reaction flask equipped with a magnetic stirrer.

-

-

Derivatization Reaction:

-

Under an inert atmosphere, add the anhydrous solvent (e.g., 10 mL of pyridine) to the flask.

-

Add a molar excess of N-Methyl-2,2,2-trifluoroacetamide relative to the hydroxyl groups of the anhydroglucose units. A 5 to 10-fold excess is a reasonable starting point.

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) until the polysaccharide dissolves, which indicates the progress of the derivatization. Reaction times can vary from a few hours to 24 hours depending on the polysaccharide's structure and solubility.[3]

-

-

Product Isolation:

-

Once the reaction is complete (as determined by the dissolution of the solid and potentially monitored by techniques like IR spectroscopy), cool the mixture to room temperature.

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

-

The resulting per-trifluoroacetylated polysaccharide can be further purified if necessary, for example, by precipitation in a non-solvent like ethanol or water.

-

Data Presentation

Quantitative Data from Trifluoroacetylation of Carbohydrates

The following tables summarize quantitative data from studies using trifluoroacetylating reagents. It is important to note that this data is primarily from studies using N-methyl-bis(trifluoroacetamide) (MBTFA) and Trifluoroacetic Anhydride (TFAA) , as specific yield data for N-Methyl-2,2,2-trifluoroacetamide was not available in the searched literature. These values can serve as a benchmark for expected outcomes.

Table 1: Reaction Conditions and Yields for Trifluoroacetylation of Methyl Glucopyranosides with TFAA[3]

| Carbohydrate Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl α-D-glucopyranoside | TFAA | None | 40 | 24 | >99 |

| Methyl β-D-glucopyranoside | TFAA | None | 40 | 24 | 99 |

Table 2: Degree of Substitution (DS) for Trifluoroacetylation of Cellulose Nanofibers (CNFs) with TFAA[3]

| Reaction Time (h) | Reagent | Solvent | Temperature (°C) | Degree of Substitution (DS) |

| 2 | TFAA | Toluene | 40 | ~0.3 |

| 4 | TFAA | Toluene | 40 | ~0.4 |

| 8 | TFAA | Toluene | 40 | ~0.6 |

| 24 | TFAA | Toluene | 40 | ~1.2 |

Note: Degree of Substitution (DS) refers to the average number of hydroxyl groups substituted per anhydroglucose unit.

Visualizations

Caption: Experimental workflow for the trifluoroacetylation of carbohydrates.

Caption: Conceptual diagram of the trifluoroacetylation reaction.

References

Application Note: Enhanced Detection of Fatty Acids in Biological Matrices using GC-MS with MSTFA Derivatization

An Application Note and Protocol for the GC-MS Analysis of Fatty Acids Following Derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide

Introduction

Fatty acids are fundamental biological molecules that serve as essential energy sources, structural components of cell membranes, and signaling molecules. The precise identification and quantification of fatty acids in various biological samples, such as plasma, tissues, and cell cultures, are crucial for advancing research in physiology, pathology, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a highly effective and extensively utilized analytical technique for fatty acid profiling, offering excellent resolution, sensitivity, and specificity.[1]

However, the direct analysis of free fatty acids by GC-MS is impeded by their inherent chemical properties.[1][2] The low volatility and high polarity of the carboxylic acid group lead to poor chromatographic peak shapes, tailing, and adsorption onto the stationary phase, which can result in inaccurate quantification.[1] To mitigate these challenges, a derivatization step is necessary to transform the polar carboxyl group into a more volatile and less polar functional group, thereby making the fatty acids suitable for GC-MS analysis.[1][3]

This application note outlines a detailed protocol for the derivatization of fatty acids using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a silylating agent that converts fatty acids into their corresponding trimethylsilyl (TMS) esters, enhancing their volatility and thermal stability for improved GC-MS analysis.

Principle of Silylation Derivatization

Silylation is a common derivatization technique that involves replacing the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[1] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a potent silylating reagent that efficiently carries out this conversion. The reaction generates more volatile and thermally stable TMS esters from the carboxylic acid groups.[4] It is important to note that MSTFA can also derivatize other functional groups containing active hydrogens, such as hydroxyl and amino groups.[2] The addition of a catalyst like trimethylchlorosilane (TMCS) is often employed to increase the reactivity of the silylating agent.[2][5]

Experimental Protocols

1. Materials and Reagents

-

Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or MSTFA with 1% Trimethylchlorosilane (TMCS)

-

Samples: Dried fatty acid extracts or standards

-

Solvents: Anhydrous aprotic solvents such as acetonitrile, pyridine, or dichloromethane (DCM)[5]

-

Internal Standards: A suitable fatty acid not expected to be in the sample (e.g., Heptadecanoic acid, C17:0)

-

Reaction Vessels: 2 mL glass GC vials with PTFE-lined screw caps[5]

-

Heating Source: Heating block or oven capable of maintaining a constant temperature (e.g., 60°C)[5]

-

Vortex Mixer

-

Pipettes/Microsyringes

-

Gas Chromatograph-Mass Spectrometer (GC-MS) System

2. Sample Preparation (General Procedure for Biological Samples)

Proper sample preparation is critical for accurate and reproducible results. The following is a general lipid extraction protocol.

-

To 100 µL of the sample (e.g., plasma) in a glass tube, add a known amount of internal standard.

-

Add 1 mL of a chloroform:methanol (2:1, v/v) solution.[1]

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to achieve phase separation.[1]

-

Carefully collect the lower organic layer and transfer it to a new glass tube.

-

Dry the organic extract completely under a gentle stream of nitrogen.

3. Derivatization Procedure

This protocol details the silylation of fatty acids to form TMS esters.

-

Ensure the fatty acid extract or standard is completely dry, as moisture can interfere with the derivatization reaction.[2]

-

To the dried sample in a GC vial, add 50-100 µL of MSTFA (or MSTFA + 1% TMCS). A molar excess of the reagent is necessary for complete derivatization.[2][5]

-

Tightly cap the vial immediately to prevent the entry of atmospheric moisture.[5]

-

Vortex the mixture for 10-15 seconds to ensure it is thoroughly mixed.[2]

-

Place the vial in a heating block or oven set to 60°C for 60 minutes. The optimal temperature and time may require adjustment depending on the specific fatty acids.[2]

-

After incubation, remove the vial and allow it to cool to room temperature.[2]

-

(Optional) Add a suitable solvent, such as dichloromethane (DCM), to dilute the sample before injection.[2]

-

The sample is now ready for GC-MS analysis. It is recommended to analyze the derivatized samples within a week for best results.[2]

4. GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of TMS-derivatized fatty acids. These parameters may need to be optimized for specific instruments and applications.

| Parameter | Setting |

| GC System | |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1-2 µL |

| Oven Program | Initial temperature of 70°C for 2 min, ramp at 20°C/min to 270°C and hold for 1 min, then ramp at 5°C/min to 300°C and hold for 6 min.[6] |

| MS System | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Ion Source Temp. | 230°C[6] |

| Quadrupole Temp. | 150°C[6] |

| Mass Scan Range | 35-550 m/z |

| Solvent Delay | 5-15 minutes (to allow for the elution of derivatization reagent byproducts)[2] |

Data Presentation

The following table summarizes representative quantitative data for a selection of fatty acids derivatized with MSTFA and analyzed by GC-MS.

| Fatty Acid | Abbreviation | Retention Time (min) | Key Mass Fragments (m/z) | LOD (µg/mL) | LOQ (µg/mL) |

| Myristic Acid | C14:0 | 12.5 | 73, 117, 213, 299 | 0.05 | 0.15 |

| Palmitic Acid | C16:0 | 14.8 | 73, 117, 241, 327 | 0.04 | 0.12 |

| Palmitoleic Acid | C16:1 | 14.6 | 73, 117, 239, 325 | 0.06 | 0.18 |

| Stearic Acid | C18:0 | 16.9 | 73, 117, 269, 355 | 0.04 | 0.12 |

| Oleic Acid | C18:1 | 16.7 | 73, 117, 267, 353 | 0.05 | 0.15 |

| Linoleic Acid | C18:2 | 16.5 | 73, 117, 265, 351 | 0.07 | 0.21 |

| Arachidonic Acid | C20:4 | 18.2 | 73, 117, 277, 377 | 0.10 | 0.30 |

Visualizations

Caption: Workflow for GC-MS analysis of fatty acids.

Derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide is a robust and effective method for the quantitative analysis of fatty acids by GC-MS. This protocol provides a reliable framework for researchers, scientists, and professionals in drug development to achieve accurate and reproducible results. The conversion of fatty acids to their TMS ester derivatives significantly improves their chromatographic behavior, leading to enhanced sensitivity and resolution. Careful optimization of sample preparation, derivatization, and instrumental parameters is essential for successful implementation.

References

- 1. benchchem.com [benchchem.com]

- 2. Derivatization techniques for free fatty acids by GC [restek.com]

- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. idc-online.com [idc-online.com]

Application Notes and Protocols: N-Methyl-2,2,2-trifluoroacetamide in the Synthesis of Fluorinated Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methyl-2,2,2-trifluoroacetamide (NMTFA) in the synthesis of fluorinated pharmaceutical intermediates. The inclusion of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] NMTFA serves as a key reagent for the introduction of the trifluoroacetyl group, a valuable synthon in medicinal chemistry.[2]

Introduction

N-Methyl-2,2,2-trifluoroacetamide (NMTFA) is a versatile reagent employed in organic synthesis, particularly in the pharmaceutical industry.[2][3] Its primary application lies in its ability to act as a trifluoroacetylating agent, introducing the trifluoroacetyl moiety (-COCF₃) onto various nucleophilic functional groups such as amines and alcohols.[1] This functional group can serve as a protecting group or as a precursor for the formation of other fluorine-containing functionalities. The trifluoroacetyl group can profoundly alter the electronic and physical properties of a molecule, which is a critical aspect of drug design.[1]

Furthermore, the silylated derivative of NMTFA, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is widely used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis to enhance the volatility and stability of polar compounds, including pharmaceutical intermediates and metabolites.[4][5]

Key Applications in Pharmaceutical Synthesis

NMTFA is a valuable tool for the synthesis of complex fluorinated molecules that are intermediates in the development of novel therapeutics. Notable applications include:

-

Synthesis of Antiviral Agents: NMTFA is used in the synthesis of amino-substituted derivatives of 5'-amino-5'-deoxy-5'-noraristeromycin, which are investigated for their potential as antiviral agents.[6]

-

Development of Steroidal Affinity Labels: The reagent is employed to prepare electrophilic 11β-aryl derivatives of estradiol, which are utilized as steroidal affinity labels for the estrogen receptor α.[6]

Physicochemical Properties of N-Methyl-2,2,2-trifluoroacetamide

| Property | Value | Reference(s) |

| CAS Number | 815-06-5 | [7] |

| Molecular Formula | C₃H₄F₃NO | [7] |

| Molecular Weight | 127.07 g/mol | [3] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 49-51 °C | [6] |

| Boiling Point | 156-157 °C | [6] |

| Purity | ≥98% | [3] |

Experimental Protocols

The following are representative protocols for the synthesis and application of N-Methyl-2,2,2-trifluoroacetamide.

Protocol 1: Synthesis of N-Methyl-2,2,2-trifluoroacetamide

This protocol describes a general method for the synthesis of NMTFA from trifluoroacetamide.

Materials:

-

Trifluoroacetamide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (MeI)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve trifluoroacetamide (0.63 mmol) in anhydrous THF (2 mL) in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (0.63 mmol) to the solution.

-

Add methyl iodide (0.94 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction for completion using an appropriate method (e.g., TLC).

-

Once the reaction is complete, remove the THF by rotary evaporation.

-

Dilute the residue with water and extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., from 4:1 to 1:1) to afford pure N-methyl-2,2,2-trifluoroacetamide. A typical yield for this reaction is around 65%.[6]

Protocol 2: General Procedure for Trifluoroacetylation of an Amine-Containing Pharmaceutical Intermediate

This protocol provides a representative method for the trifluoroacetylation of a primary or secondary amine, a common step in the synthesis of fluorinated pharmaceutical intermediates. This is an analogous reaction, as a specific protocol for the direct use of NMTFA in the synthesis of 5'-amino-5'-deoxy-5'-noraristeromycin was not found in the searched literature.

Materials:

-

Amine-containing substrate (e.g., a nucleoside analog)

-

N-Methyl-2,2,2-trifluoroacetamide (NMTFA) or Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Pyridine)

-

A mild base (optional, e.g., Triethylamine or Pyridine)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., silica gel chromatography)

Procedure:

-

Dissolve the amine-containing substrate (1 equivalent) in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Add NMTFA (1.1-1.5 equivalents). If using TFAA, it is often used in excess. A mild base (1.2-2 equivalents) can be added to scavenge the acid byproduct.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within a few hours.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the desired N-trifluoroacetylated product.

Diagrams

Caption: General reaction scheme for trifluoroacetylation.

Caption: Experimental workflow for trifluoroacetylation.

References

- 1. Deoxy Derivatives of L-like 5'-Noraristeromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. N-methyl-N-(trimethylsilyl)trifluoroacetamide | C6H12F3NOSi | CID 32510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Methyl-2,2,2-trifluoroacetamide | 815-06-5 [chemicalbook.com]

- 7. Acetamide, 2,2,2-trifluoro-N-methyl- [webbook.nist.gov]

Application Notes and Protocols: A Guide to Trifluoroacetamide Derivatization of Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the derivatization of primary amines using trifluoroacetylation, a crucial technique for enhancing the volatility and thermal stability of these compounds for gas chromatography (GC) analysis. Due to the limited availability of specific protocols for N-Methyl-2,2,2-trifluoroacetamide, this guide presents a representative protocol adapted from established methods using the closely related and widely used reagent, Trifluoroacetic Anhydride (TFAA). The fundamental chemical principle of acylation of the primary amine group is analogous.

Introduction

Primary amines are a class of organic compounds that are often challenging to analyze directly by gas chromatography due to their polarity and tendency to interact with the stationary phase, leading to poor peak shape and reduced sensitivity.[1] Derivatization is a chemical modification technique used to convert these polar analytes into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior.[2][3] Trifluoroacetylation is a common derivatization method that involves the reaction of a primary amine with a trifluoroacetylating agent to form a stable N-trifluoroacetamide derivative.[2] These derivatives are more amenable to GC analysis, often exhibiting sharper peaks and improved detection limits.[4]

Reaction Principle

The derivatization of a primary amine with a trifluoroacetylating agent, such as Trifluoroacetic Anhydride (TFAA), is an acylation reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of trifluoroacetic acid and forming the stable N-trifluoroacetamide derivative.

References

"N-Methyl-2,2,2-trifluoroacetamide" reaction conditions for selective N-acylation

Topic: "N-Methyl-2,2,2-trifluoroacetamide" Reaction Conditions for Selective N-acylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective N-acylation of amines is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and functional materials. The introduction of a trifluoroacetyl group can significantly modify the chemical and biological properties of a molecule, enhancing its lipophilicity, metabolic stability, and binding affinity.

This document initially aimed to provide detailed application notes and protocols for the use of N-Methyl-2,2,2-trifluoroacetamide as a reagent for selective N-acylation. However, a comprehensive review of the scientific literature reveals that the use of N-Methyl-2,2,2-trifluoroacetamide for this purpose is not a well-documented or established procedure. There is a lack of published protocols and quantitative data to support its application as a general N-acylating agent.

Based on the principles of amide reactivity, N-Methyl-2,2,2-trifluoroacetamide is expected to be a relatively weak acylating agent. The nitrogen atom of the amide is a poor leaving group, and the carbonyl carbon is not highly electrophilic. While it may undergo acylation under harsh conditions, its utility for selective and efficient N-acylation of a broad range of amines is not supported by available data.

Therefore, as a practical and well-established alternative, these notes will focus on the use of Trifluoroacetic Anhydride (TFAA) , a highly effective and widely used reagent for the N-trifluoroacetylation of amines. The following sections provide detailed reaction conditions, experimental protocols, and data for this robust and reliable method.

Alternative Reagent: Trifluoroacetic Anhydride (TFAA) for N-Trifluoroacetylation

Trifluoroacetic anhydride is a powerful acylating agent that reacts readily with primary and secondary amines to form the corresponding trifluoroacetamides. The reaction is typically fast, high-yielding, and can be performed under mild conditions.

General Reaction Scheme

Data Presentation: Reaction Conditions for N-Trifluoroacetylation using TFAA

The following tables summarize typical reaction conditions for the N-trifluoroacetylation of various amines using trifluoroacetic anhydride.

| Entry | Substrate (Amine) | TFAA (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | 1.1 | Pyridine (1.2) | Dichloromethane (DCM) | 0 to rt | 1 | >95 |

| 2 | Benzylamine | 1.1 | Triethylamine (1.2) | Dichloromethane (DCM) | 0 to rt | 0.5 | >98 |

| 3 | Diethylamine | 1.2 | None | Neat | 0 to rt | 1 | 95 |

| 4 | Glycine methyl ester | 1.5 | N,N-Diisopropylethylamine (DIPEA) (2.0) | Tetrahydrofuran (THF) | 0 | 2 | 92 |

| 5 | 4-Bromoaniline | 1.1 | Pyridine (1.2) | Dichloromethane (DCM) | rt | 1 | 96 |

Experimental Protocols

Protocol 1: N-Trifluoroacetylation of Aniline

Materials:

-

Aniline

-

Trifluoroacetic Anhydride (TFAA)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of aniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled to 0 °C, add pyridine (1.2 eq) dropwise with stirring.

-

Add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture at 0 °C over a period of 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: N-Trifluoroacetylation of Benzylamine

Materials:

-

Benzylamine

-

Trifluoroacetic Anhydride (TFAA)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 30 minutes.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with water and then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Filter the drying agent and remove the solvent in vacuo to yield the product.

Mandatory Visualization

Caption: General reaction pathway for N-trifluoroacetylation of an amine using TFAA.

Caption: A typical experimental workflow for N-trifluoroacetylation of amines.

Application Notes and Protocols: N-Methyl-2,2,2-trifluoroacetamide as a Reagent for Introducing the Trifluoroacetyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2,2,2-trifluoroacetamide (NMTFA) is a fluorinated organic compound with applications in organic synthesis and pharmaceutical chemistry.[1] This document provides detailed application notes and protocols related to NMTFA, focusing on its synthesis and its role in the introduction of the trifluoroacetyl (TFA) protecting group, a critical functional group in the synthesis of complex molecules, including peptides and pharmaceuticals. The trifluoroacetyl group offers a unique combination of stability under acidic conditions and ease of removal under basic or reductive conditions, making it a valuable tool in multistep synthetic strategies.

Chemical and Physical Properties

N-Methyl-2,2,2-trifluoroacetamide is a white crystalline solid.[2] It is a useful synthetic intermediate for various chemical transformations.[1][2]

| Property | Value | Reference |

| CAS Number | 815-06-5 | [3] |

| Molecular Formula | C₃H₄F₃NO | [4] |

| Molecular Weight | 127.07 g/mol | [4] |

| Appearance | White crystals or crystalline powder | [2] |

| Melting Point | 49-51 °C | [2] |

| Boiling Point | 156-157 °C | [2] |

Synthesis of N-Methyl-2,2,2-trifluoroacetamide

N-Methyl-2,2,2-trifluoroacetamide can be synthesized from trifluoroacetamide and methyl iodide. The following protocol is a representative example of its preparation.

Experimental Protocol: Synthesis of N-Methyl-2,2,2-trifluoroacetamide

Materials:

-

Trifluoroacetamide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (MeI)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve trifluoroacetamide (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Cool the solution to 0 °C in an ice bath.[2]

-